molecular formula C18H19N5OS B11070788 2-[[4-(3-bicyclo[2.2.1]heptanyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one CAS No. 1005272-15-0

2-[[4-(3-bicyclo[2.2.1]heptanyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

Cat. No.: B11070788
CAS No.: 1005272-15-0
M. Wt: 353.4 g/mol
InChI Key: BFJFTNGXOFLVKV-UHFFFAOYSA-N
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Description

2-[(4-BICYCLO[221]HEPT-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BICYCLO[2.2.1]HEPT-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, the introduction of the triazole ring, and the final coupling with the phthalazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BICYCLO[2.2.1]HEPT-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phthalazinone moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the phthalazinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring or the phthalazinone moiety.

Scientific Research Applications

2-[(4-BICYCLO[2.2.1]HEPT-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(4-BICYCLO[2.2.1]HEPT-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the phthalazinone moiety play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BICYCLO[221]HEPT-2-YL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1(2H)-PHTHALAZINONE is unique due to its combination of a bicyclic heptane structure, a triazole ring, and a phthalazinone moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

1005272-15-0

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[4-(2-bicyclo[2.2.1]heptanyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C18H19N5OS/c24-17-14-4-2-1-3-13(14)9-19-22(17)10-16-20-21-18(25)23(16)15-8-11-5-6-12(15)7-11/h1-4,9,11-12,15H,5-8,10H2,(H,21,25)

InChI Key

BFJFTNGXOFLVKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C(=NNC3=S)CN4C(=O)C5=CC=CC=C5C=N4

solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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